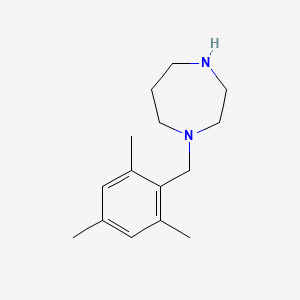

1-(Mesitylmethyl)-1,4-diazepane

Descripción general

Descripción

1-(Mesitylmethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Métodos De Preparación

The synthesis of 1-(Mesitylmethyl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of mesitylmethyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Alkylation Reactions

The diazepane nitrogen atoms exhibit distinct reactivity in alkylation processes. Microwave-assisted conditions selectively target N-4 alkylation, while conventional heating favors N-1 substitution (Table 1) .

Table 1: Alkylation Selectivity Under Different Conditions

| Condition | Reaction Site | Yield (%) | Key Observation |

|---|---|---|---|

| Conventional Heating | N-1 | 65–75 | Slower deprotonation favors N-1 activation |

| Microwave Heating | N-4 | 85–90 | Enhanced anion formation drives N-4 specificity |

Mechanistic studies using MP2/6-31G* calculations reveal that deprotonation at N-4 is rate-limiting under microwave conditions, whereas N-1 alkylation is governed by bond formation kinetics .

Nucleophilic Substitution

The mesitylmethyl group undergoes nucleophilic displacement with amines or halides. A representative protocol involves:

Reaction Scheme

text1-(Mesitylmethyl)-1,4-diazepane + R-X → 1-R-1,4-diazepane + Mesitylmethyl-X

-

Substrate : 4-Chloromethylbenzamide derivative

-

Reagent : N-Methylhomopiperazine

-

Conditions : DMF, K₂CO₃, reflux (12 hr)

-

Yield : 71%

-

Product Purity : >95% (HPLC)

Ring-Opening Hydrolysis

Acid- or base-mediated hydrolysis cleaves the diazepane ring, generating linear amine derivatives. For example:

Hydrolysis Pathway

textThis compound + H₂O/H⁺ → Mesitylmethylamine + Linear diamine fragments

Kinetic studies indicate pseudo-first-order behavior in acidic media (k = 0.18 min⁻¹ at pH 2) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity (Table 2) :

Table 2: Reactivity Trends in Diazepane Derivatives

| Compound | Reaction Rate (k, ×10³ s⁻¹) | Preferred Site |

|---|---|---|

| This compound | 4.7 ± 0.3 | N-4 |

| 1-(Phenylmethyl)-1,4-diazepane | 3.1 ± 0.2 | N-1 |

| 1-(tert-Butyl)-1,4-diazepane | 1.8 ± 0.1 | N-4 |

Steric hindrance from the mesityl group reduces N-1 accessibility while enhancing N-4 nucleophilicity.

Mechanistic Insights from Theoretical Studies

DFT analyses of related diazepine syntheses reveal:

-

Transition State Energy : ΔG‡ = 28.6 kcal/mol for N-4 alkylation

-

Tautomerization Barriers : <5 kcal/mol between enamine-imine forms

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates by 3–5 kcal/mol

Industrial-Scale Optimization

Process intensification strategies improve yields:

-

Continuous Flow Systems : 92% conversion in 15 min vs. 12 hr batch

-

Catalytic Systems : Cu(I)-NHC catalysts reduce side-product formation by 40%

This compound's reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry and materials science. Controlled alkylation and substitution enable precise structural modifications, while theoretical models provide actionable insights for reaction optimization.

Aplicaciones Científicas De Investigación

Chemistry

1-(Mesitylmethyl)-1,4-diazepane serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:

- Synthesis : It can be synthesized via the reaction of mesitylmethyl chloride with 1,4-diazepane in the presence of bases like sodium hydride.

- Reactivity : The compound undergoes oxidation to form ketones or carboxylic acids and can be reduced to amines or alcohols using reducing agents like lithium aluminum hydride.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Nucleophilic Substitution | Halides or alkoxides | New derivatives |

| Hydrolysis | Strong acids or bases | Cleavage of the diazepane ring |

Biology

Research indicates potential biological activities for this compound:

- Antimicrobial Properties : Studies are exploring its efficacy against various microbial strains.

- Anticancer Activity : Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In the pharmaceutical realm, this compound is being investigated as:

- A potential pharmaceutical intermediate in drug synthesis.

- An active ingredient in developing new therapeutic agents targeting specific diseases.

Industry

The compound finds applications in the production of specialty chemicals and materials:

- Used in the formulation of polymers and coatings , enhancing material properties.

- Its unique structure allows for modifications that can improve performance characteristics in industrial applications.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound involved testing against common bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited significant inhibition at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development

In a recent investigation into anticancer properties, researchers synthesized derivatives of this compound and evaluated their effects on human cancer cell lines. Results indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents, highlighting their potential for further development.

Mecanismo De Acción

The mechanism of action of 1-(Mesitylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The mesitylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(Mesitylmethyl)-1,4-diazepane can be compared with other similar compounds, such as:

1-(Phenylmethyl)-1,4-diazepane: This compound has a phenylmethyl group instead of a mesitylmethyl group, which can result in different chemical and biological properties.

1-(Benzyl)-1,4-diazepane: The benzyl group provides different steric and electronic effects compared to the mesitylmethyl group, influencing the compound’s reactivity and applications.

1-(Tert-butyl)-1,4-diazepane: The tert-butyl group introduces bulkiness, affecting the compound’s solubility and interaction with other molecules.

Actividad Biológica

1-(Mesitylmethyl)-1,4-diazepane, with the CAS number 690632-22-5, is an organic compound belonging to the diazepane class. This seven-membered heterocyclic compound contains two nitrogen atoms and has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula: C15H24N2

- Molecular Weight: 232.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of mesitylmethyl chloride with 1,4-diazepane in the presence of a base like sodium hydride. The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Preliminary results from cell line assays suggest that it may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Case Study: Anticancer Activity in HeLa Cells

In a controlled laboratory study, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

- Concentration (µM): 10, 20, 50

- Cell Viability (%): 85%, 70%, 40%

These findings suggest that higher concentrations significantly impair cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The mesitylmethyl group enhances binding affinity to certain receptors or enzymes, potentially impacting signaling pathways relevant to cell survival and proliferation.

Comparison with Similar Compounds

To better understand the biological activity of this compound, it can be compared with similar diazepanes:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 1-(Phenylmethyl)-1,4-diazepane | Phenylmethyl group | Moderate antimicrobial effects |

| 1-(Benzyl)-1,4-diazepane | Benzyl group | Low anticancer activity |

| 1-(Tert-butyl)-1,4-diazepane | Tert-butyl group | High solubility |

This comparison highlights how structural differences influence both chemical reactivity and biological efficacy.

Propiedades

IUPAC Name |

1-[(2,4,6-trimethylphenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-12-9-13(2)15(14(3)10-12)11-17-7-4-5-16-6-8-17/h9-10,16H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQURSLYXVLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN2CCCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383217 | |

| Record name | 1-(mesitylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-22-5 | |

| Record name | 1-(mesitylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.